N-(4-aminocyclohexyl)methanesulfonamide hydrochloride N-(4-aminocyclohexyl)methanesulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1206776-00-2
VCID: VC3392023
InChI: InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-7-4-2-6(8)3-5-7;/h6-7,9H,2-5,8H2,1H3;1H
SMILES: CS(=O)(=O)NC1CCC(CC1)N.Cl
Molecular Formula: C7H17ClN2O2S
Molecular Weight: 228.74 g/mol

N-(4-aminocyclohexyl)methanesulfonamide hydrochloride

CAS No.: 1206776-00-2

Cat. No.: VC3392023

Molecular Formula: C7H17ClN2O2S

Molecular Weight: 228.74 g/mol

* For research use only. Not for human or veterinary use.

N-(4-aminocyclohexyl)methanesulfonamide hydrochloride - 1206776-00-2

Specification

CAS No. 1206776-00-2
Molecular Formula C7H17ClN2O2S
Molecular Weight 228.74 g/mol
IUPAC Name N-(4-aminocyclohexyl)methanesulfonamide;hydrochloride
Standard InChI InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-7-4-2-6(8)3-5-7;/h6-7,9H,2-5,8H2,1H3;1H
Standard InChI Key HCBNNYJYULWEMU-UHFFFAOYSA-N
SMILES CS(=O)(=O)NC1CCC(CC1)N.Cl
Canonical SMILES CS(=O)(=O)NC1CCC(CC1)N.Cl

Introduction

Chemical Properties and Structure

Basic Identifiers

N-(4-aminocyclohexyl)methanesulfonamide hydrochloride is precisely characterized by several chemical identifiers that facilitate its recognition and classification in chemical databases and research literature.

Table 1: Chemical Identifiers for N-(4-aminocyclohexyl)methanesulfonamide hydrochloride

PropertyValue
CAS Number1206776-00-2
Molecular FormulaC₇H₁₇ClN₂O₂S
Molecular Weight228.74 g/mol
IUPAC NameN-(4-aminocyclohexyl)methanesulfonamide;hydrochloride
European Community (EC) Number892-694-4

The compound's structure features a cyclohexyl ring with an amino group at the 4-position, and a methanesulfonamide group attached to the cyclohexyl ring . The hydrochloride salt formation enhances the compound's stability and solubility characteristics, which are crucial parameters for pharmaceutical applications.

Synonyms and Alternative Nomenclature

Several synonyms exist for this compound in scientific and commercial contexts:

  • N-(trans-4-aminocyclohexyl)methanesulfonamide hydrochloride

  • N-(4-Amino-cyclohexyl)-methanesulfonamide HCl

  • N-(4-aminocyclohexyl)methanesulfonamidehydrochloride

  • N-(4-amino-cyclohexyl)-methanesulfonamide hydro-chloride

The existence of multiple synonyms reflects its presence across various research and commercial databases, indicating its relevance in different scientific domains.

Synthesis and Preparation

Standard Synthetic Route

The synthesis of N-(4-aminocyclohexyl)methanesulfonamide hydrochloride typically follows a multi-step process that begins with appropriate cyclohexyl derivatives. The standard synthetic pathway involves the reaction of 4-amino-4-methylcyclohexylamine with methanesulfonyl chloride under basic conditions. This reaction is facilitated by the presence of a base such as pyridine, which serves to neutralize the hydrochloric acid produced during the reaction.

The reaction sequence can be summarized as follows:

  • Reaction of 4-amino-4-methylcyclohexylamine with methanesulfonyl chloride

  • Base-facilitated nucleophilic substitution

  • Acidification with hydrochloric acid to form the hydrochloride salt

The formation of the hydrochloride salt is particularly important as it enhances the compound's solubility and stability profiles, which are critical considerations for pharmaceutical applications.

Alternative Synthetic Approaches

Related literature suggests alternative synthetic approaches involving the reduction of nitro-cyclohexyl precursors. For instance, a related compound was synthesized by first reducing a nitro group of a protected cyclohexyl derivative using catalytic hydrogenation with H₂/Raney Nickel, followed by appropriate functionalization steps . These alternative approaches may offer advantages in terms of yield, purity, or scalability depending on the specific requirements of the synthetic objective.

Biological Activity and Applications

Mechanism of Action

N-(4-aminocyclohexyl)methanesulfonamide hydrochloride's primary mechanism appears to involve enzyme inhibition. The sulfonamide group creates hydrogen bonding interactions with enzyme active sites, disrupting various biochemical pathways. Related compounds in this chemical class have demonstrated efficacy as Janus Kinase (JAK) inhibitors, particularly against JAK-1, JAK-2, JAK-3, and Tyrosine Kinase-2 (TYK-2) .

The JAK inhibition mechanism is particularly significant as JAK enzymes play crucial roles in cytokine-mediated signal transduction pathways involved in immune and inflammatory responses. By interrupting these signaling cascades, JAK inhibitors can modulate immune system activity and reduce inflammation .

Therapeutic Applications

Based on the activities of structurally similar compounds, N-(4-aminocyclohexyl)methanesulfonamide hydrochloride shows potential applications across multiple therapeutic areas:

Table 2: Potential Therapeutic Applications

Disease CategorySpecific Conditions
Inflammatory DiseasesRheumatoid arthritis, Psoriasis, Inflammatory bowel diseases, Crohn's disease
Autoimmune DisordersLupus, Multiple sclerosis, Type I diabetes, Autoimmune thyroid disorders
Dermatological ConditionsAtopic dermatitis, Eczema, Pruritus, Allergic dermatitis
Respiratory ConditionsAsthma, Chronic respiratory disease
OtherCancer, Alzheimer's disease, Osteoarthritis, Keratoconjunctivitis

Preclinical studies have shown promising results for N-(4-aminocyclohexyl)methanesulfonamide hydrochloride and related compounds in targeting pathways involved in these conditions .

Structural Analogues and Comparative Activity

The compound shares structural similarities with other therapeutic agents such as oclacitinib, a JAK inhibitor approved for controlling pruritus associated with allergic dermatitis and atopic dermatitis in dogs . This structural relationship suggests potential veterinary applications in addition to human therapeutic possibilities.

The parent compound, N-(trans-4-Aminocyclohexyl)methanesulfonamide (CID 18348422), has also been documented in chemical databases, suggesting research interest in both the free base and salt forms of this structural class .

Hazard CodeDescriptionWarning Level
H302Harmful if swallowedWarning
H315Causes skin irritationWarning
H319Causes serious eye irritationWarning
H335May cause respiratory irritationWarning

These classifications are based on aggregated information from multiple companies' notifications to the ECHA C&L Inventory .

Precautionary Measures

To mitigate the hazards associated with N-(4-aminocyclohexyl)methanesulfonamide hydrochloride, several precautionary measures are recommended, including:

  • Avoiding inhalation of dust/fumes/gas/mist/vapors/spray (P261)

  • Thorough washing after handling (P264)

  • Using protective gloves/protective clothing/eye protection/face protection (P280)

  • Specific first aid measures for various exposure routes

The compound is typically labeled with appropriate hazard symbols and accompanied by safety data sheets detailing handling procedures, emergency measures, and disposal considerations.

Current Research and Future Perspectives

Recent Investigations

Recent research into N-(4-aminocyclohexyl)methanesulfonamide hydrochloride and its structural analogues has focused primarily on their potential as JAK inhibitors. This research direction is particularly relevant given the growing interest in JAK inhibition as a therapeutic strategy for immune-mediated and inflammatory diseases .

Patents and Intellectual Property

The compound and its analogues appear in patent literature, particularly in relation to heterocyclyl-substituted cyclohexylmethanesulfonamides as JAK inhibitors . These patents describe various synthetic approaches, structural modifications, and potential therapeutic applications, highlighting the commercial and pharmacological interest in this chemical class.

Future Research Directions

Several avenues for future research on N-(4-aminocyclohexyl)methanesulfonamide hydrochloride include:

  • Structure-activity relationship studies to optimize potency and selectivity

  • Development of novel formulations to enhance bioavailability and stability

  • Investigation of potential combination therapies with established treatments

  • Exploration of additional therapeutic applications beyond currently identified targets

  • Clinical studies to establish safety and efficacy in human subjects

These research directions could potentially expand the therapeutic utility of this compound and related analogues across various disease states.

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